

Application Notes and Protocols: Glycine Dimethylamide

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Compound of Interest

Compound Name: *2-amino-N,N-dimethylacetamide*

Cat. No.: *B112170*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine dimethylamide, also known as N,N-dimethylglycinamide (CAS No. 1857-19-8), is a derivative of the simplest amino acid, glycine.^[1] It serves as a valuable building block and intermediate in organic synthesis, particularly within the pharmaceutical industry.^{[1][2][3]} Its structural simplicity and the presence of a reactive primary amine and a tertiary amide offer versatile opportunities for the synthesis of more complex molecules. This document provides detailed protocols for the synthesis of Glycine Dimethylamide and explores its applications in medicinal chemistry, with a focus on its potential as a scaffold for the development of novel therapeutics.

Physicochemical Properties

Property	Value
CAS Number	1857-19-8
Molecular Formula	C ₄ H ₁₀ N ₂ O
Molecular Weight	102.14 g/mol
Appearance	Colorless liquid
Boiling Point	60 °C at 0.8 Torr
Density	0.995 g/cm ³ (Predicted)
pKa	8.46 (Predicted)

(Data sourced from commercial supplier information)

Experimental Protocols

Protocol 1: Synthesis via Hydrogenolysis of N-Cbz-Protected Glycine Dimethylamide

This protocol describes the synthesis of Glycine Dimethylamide from the commercially available N-benzyloxycarbonyl (Cbz) protected precursor. The Cbz group is a common amine protecting group that can be readily removed by catalytic hydrogenation.

Reaction Scheme:

Materials:

- Benzyl (2-(dimethylamino)-2-oxoethyl)carbamate (N-Cbz-glycine dimethylamide)
- Methanol (MeOH)
- 10% Palladium on carbon (Pd/C)
- Diatomaceous earth (Celite®)
- Hydrogen gas (H₂)

Equipment:

- Round-bottom flask
- Hydrogenation apparatus (e.g., balloon hydrogenation or Parr hydrogenator)
- Magnetic stirrer
- Filtration apparatus (e.g., Büchner funnel)
- Rotary evaporator

Procedure:

- To a solution of benzyl (2-(dimethylamino)-2-oxoethyl)carbamate (1.0 eq) in methanol, add 10% Pd/C catalyst (typically 10 mol%).
- The reaction mixture is then subjected to hydrogenation at room temperature and atmospheric pressure for 3 hours.
- Upon completion of the reaction (monitored by TLC), the catalyst is removed by filtration through a pad of diatomaceous earth.
- The filtrate is concentrated under reduced pressure to yield **2-amino-N,N-dimethylacetamide** (Glycine Dimethylamide) as an oily product.[3]
- Due to its potential instability, it is recommended to use the resulting amine directly in subsequent reactions. The reported yield for this deprotection step is 97%.[3]

Protocol 2: Synthesis via Amide Coupling of N-Boc-Glycine and Dimethylamine using TBTU

This protocol outlines a general method for the synthesis of N-Boc-protected Glycine Dimethylamide, which can then be deprotected to yield the final product. This method is based on the successful synthesis of a similar amide, N,N-dimethylglycine-amantadine.[4]

Reaction Scheme:

- Coupling: $\text{Boc-NH-CH}_2\text{-COOH} + \text{HN(CH}_3\text{)}_2 \xrightarrow{-(\text{TBTU, Base})} \text{Boc-NH-CH}_2\text{-CON(CH}_3\text{)}_2$
- Deprotection: $\text{Boc-NH-CH}_2\text{-CON(CH}_3\text{)}_2 \xrightarrow{-(\text{Acid})} \text{H}_3\text{N}^+\text{-CH}_2\text{-CON(CH}_3\text{)}_2$

Materials:

- N-Boc-glycine
- Dimethylamine (solution in THF or as hydrochloride salt)
- O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
- N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
- Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
- 5% Sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane for deprotection

Equipment:

- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

Part 1: Amide Coupling

- Dissolve N-Boc-glycine (1.0 eq) in DCM.
- Add TEA or DIPEA (2.0 eq) and TBTU (1.1 eq) to the solution.

- Stir the mixture for 30 minutes at room temperature to activate the carboxylic acid.
- In a separate flask, dissolve dimethylamine hydrochloride (1.2 eq) in DCM and add TEA or DIPEA (1.2 eq). Alternatively, use a solution of dimethylamine in THF.
- Add the dimethylamine solution to the activated N-Boc-glycine mixture.
- Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture twice with 5% NaHCO_3 solution.
- Dry the organic layer with anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to obtain crude N-Boc-Glycine Dimethylamide.
- The crude product can be purified by flash chromatography on a silica gel column.

Part 2: Boc Deprotection

- Dissolve the purified N-Boc-Glycine Dimethylamide in DCM.
- Add an excess of TFA or a solution of HCl in dioxane.
- Stir the mixture at room temperature for 1-2 hours.
- Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent to obtain the hydrochloride or trifluoroacetate salt of Glycine Dimethylamide.

Alternative Coupling Reagents

Several other coupling reagents can be employed for the synthesis of the amide bond between N-protected glycine and dimethylamine. The choice of reagent may depend on factors such as scale, cost, and the presence of other functional groups.

Coupling Reagent	Additive	Base	Solvent	Typical Conditions
EDC	HOBt	DIPEA or TEA	DCM or DMF	Room temperature, 12-24 h
HATU	-	DIPEA or TEA	DMF	Room temperature, 2-12 h
DCC	HOBt	-	DCM or THF	0 °C to room temperature, 12-24 h

Application Notes

Pharmaceutical Intermediate

Glycine dimethylamide is primarily utilized as an intermediate in the synthesis of more complex molecules for pharmaceutical applications.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its bifunctional nature allows for further elaboration at either the primary amine or through modification of the amide functionality.

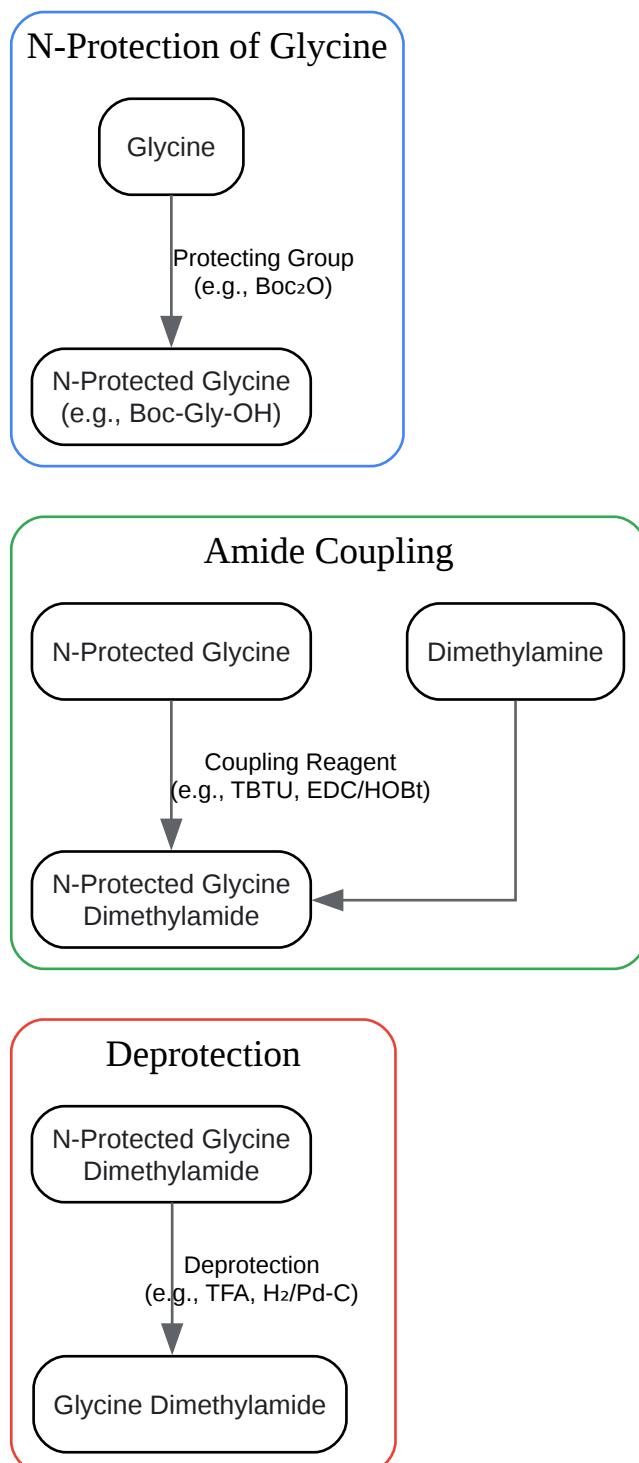
Scaffold for VAP-1 Inhibitors

Recent research has identified glycine amide derivatives as a novel class of inhibitors for Vascular Adhesion Protein-1 (VAP-1).[\[5\]](#) VAP-1 is a promising therapeutic target for various inflammatory diseases and diabetic microvascular complications.[\[5\]](#)

- Structure-Activity Relationship (SAR) Studies: SAR studies on a series of glycine amide derivatives have shown that the tertiary amide moiety is crucial for stability in rat blood. The substitution pattern on the aromatic ring, when present, significantly influences the inhibitory activity against VAP-1.[\[5\]](#)
- Lead Optimization: Through lead optimization, a compound from this class, 4g, demonstrated potent ex vivo efficacy, with 60% inhibition of plasma VAP-1 activity after oral administration at a dose of 1 mg/kg in rats.[\[5\]](#) This highlights the potential of the glycine amide scaffold in developing orally bioavailable VAP-1 inhibitors.

Diagrams

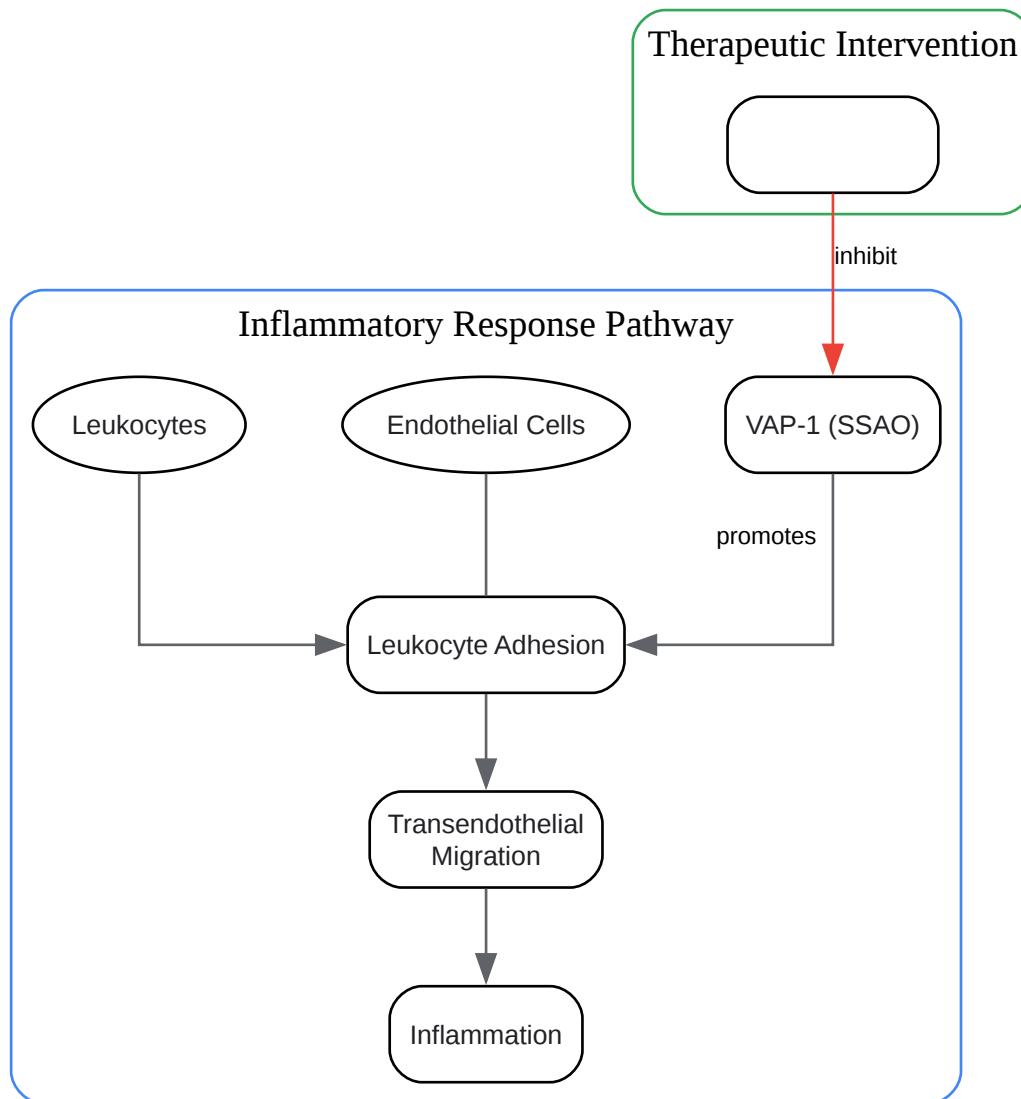
Experimental Workflow: Synthesis of Glycine Dimethylamide



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Caption: General workflow for the synthesis of Glycine Dimethylamide.

Signaling Pathway: VAP-1 Inhibition by Glycine Amide Derivatives

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Caption: Inhibition of VAP-1 mediated inflammation by Glycine Amide Derivatives.

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